molecular formula C10H16ClN B13198639 Ethyl[(4-methylphenyl)methyl]amine hydrochloride

Ethyl[(4-methylphenyl)methyl]amine hydrochloride

Cat. No.: B13198639
M. Wt: 185.69 g/mol
InChI Key: PGVXGVUOSMRXCW-UHFFFAOYSA-N
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Description

Ethyl[(4-methylphenyl)methyl]amine hydrochloride (C${10}$H${16}$ClN, MW: 185.7 g/mol) is a substituted benzylamine derivative featuring an ethylamine group attached to a 4-methylbenzyl moiety. For example, compounds like 2-Amino-5-methylphenol hydrochloride () are synthesized via acid hydrolysis of nitrones in THF, followed by purification via HPLC. Such methods suggest that the target compound may be synthesized through reductive amination or alkylation of 4-methylbenzyl halides with ethylamine, followed by HCl salt formation.

The ethylamine group contributes to basicity (pKa ~9–10), favoring protonation under physiological conditions .

Properties

Molecular Formula

C10H16ClN

Molecular Weight

185.69 g/mol

IUPAC Name

N-[(4-methylphenyl)methyl]ethanamine;hydrochloride

InChI

InChI=1S/C10H15N.ClH/c1-3-11-8-10-6-4-9(2)5-7-10;/h4-7,11H,3,8H2,1-2H3;1H

InChI Key

PGVXGVUOSMRXCW-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CC=C(C=C1)C.Cl

Origin of Product

United States

Preparation Methods

Deacylation Method via Alcoholic Solvent and Alkali Metal Hydroxide (Patent CN108658784B)

Overview:
This method involves the deacylation of N-acyl derivatives of the target amine in a C4–C10 monohydric alcohol solvent, such as n-butanol or isobutanol, in the presence of an alkali metal hydroxide (e.g., sodium hydroxide). The process is characterized by its low cost, operational safety, minimal by-products, and high yield.

Procedure:

  • Starting Material: An N-acyl derivative of the amine, such as N-(4-methylphenyl)acetamide or related compounds.
  • Reaction Conditions:
    • Solvent: C4–C10 monohydric alcohol (e.g., n-butanol, isobutanol, or ethanol).
    • Reagent: Alkali metal hydroxide (e.g., NaOH).
    • Temperature: Typically reflux conditions (~80°C).
    • Duration: Several hours until complete deacylation.
  • Reaction:

$$
\text{N-(4-methylphenyl)acetamide} + \text{NaOH} \xrightarrow{\text{Reflux}} \text{Ethyl[(4-methylphenyl)methyl]amine} + \text{by-products}
$$

  • Post-Processing:
    • Acidification with hydrochloric acid to precipitate the free amine.
    • Extraction and purification via distillation or recrystallization.

Advantages:

  • Cost-effective raw materials.
  • Simple, scalable steps.
  • Fewer by-products and straightforward purification.

Reductive Amination Approach (Based on Patent CN101062901A and Literature)

Overview:
A common route involves reductive amination of the corresponding aldehyde or ketone with ammonia or primary amines, followed by purification.

Procedure:

  • Step 1: Synthesize the aldehyde precursor, p-tolualdehyde .
  • Step 2: React with ammonia or methylamine under catalytic hydrogenation or using reducing agents like sodium cyanoborohydride.
  • Step 3: Purify the resulting amine.

Reaction:

$$
\text{p-tolualdehyde} + \text{NH}_3 \xrightarrow{\text{Reductive conditions}} \text{Ethyl[(4-methylphenyl)methyl]amine}
$$

Advantages:

  • High selectivity.
  • Mild reaction conditions.

Conversion to Hydrochloride Salt

Once the free amine Ethyl[(4-methylphenyl)methyl]amine is synthesized, it is converted into its hydrochloride salt to improve stability, solubility, and ease of handling.

Acidification Method

Procedure:

  • Dissolve the free amine in an appropriate solvent such as ethanol or ether.
  • Bubble or add gaseous hydrogen chloride (HCl) or add concentrated HCl solution directly.
  • Stir at room temperature until complete salt formation.
  • Evaporate the solvent under reduced pressure or crystallize to obtain the hydrochloride salt.

Reaction:

$$
\text{Ethyl[(4-methylphenyl)methyl]amine} + \text{HCl} \rightarrow \text{Ethyl[(4-methylphenyl)methyl]amine hydrochloride}
$$

Physical Properties:

  • White crystalline solid.
  • Molecular weight: 185.69 g/mol.
  • Soluble in water and polar solvents.

Data Summary and Comparative Table

Preparation Method Starting Material Reaction Type Solvent Reagents Advantages Limitations
Deacylation in Alcohols (CN108658784B) N-acyl derivatives Hydrolysis / Deacylation C4–C10 alcohols (e.g., n-butanol) Alkali metal hydroxide Low cost, simple, safe, high yield Requires prior acylation step
Reductive Amination (CN101062901A) p-tolualdehyde Reductive amination Various Ammonia/methylamine, reducing agents High selectivity, mild conditions Multi-step, needs aldehyde synthesis
Direct Acidification Free amine Acid-base reaction Ethanol, ether HCl Straightforward, high purity Requires pure free amine

Research Findings and Industrial Relevance

  • The deacylation approach (patent CN108658784B) is favored for industrial scale due to its simplicity, safety, and high yield. It minimizes hazardous by-products and facilitates purification.
  • Reductive amination offers high selectivity but involves more steps and reagents, making it more suitable for laboratory synthesis or specialized applications.
  • The final hydrochloride salt can be obtained with high purity through straightforward acidification, making it suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl[(4-methylphenyl)methyl]amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into secondary or tertiary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzene ring or the ethylamine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Introduction of halogen or other functional groups into the benzene ring.

Scientific Research Applications

Ethyl[(4-methylphenyl)methyl]amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding assays.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl[(4-methylphenyl)methyl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The pathways involved may include modulation of neurotransmitter release, inhibition of enzyme activity, or alteration of receptor binding affinity.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following benzylamine derivatives are structurally or functionally related:

Compound Name Molecular Formula MW (g/mol) Substituents Key Applications Evidence ID
Ethyl[(4-methylphenyl)methyl]amine HCl C${10}$H${16}$ClN 185.7 4-methylbenzyl, ethylamine Organic synthesis, ligand design -
Diphenhydramine Impurity B C${18}$H${23}$NO·HCl 311.8 4-methylphenyl, methoxy, dimethylamine Pharmaceutical impurity analysis
[4-(4-Chlorophenyl)phenyl]methylamine HCl C${13}$H${13}$Cl$_2$N 254.16 4-chlorophenyl, benzylamine Material science, receptor studies
(2-[4-(Methylthio)phenoxy]ethyl)amine HCl C$9$H${13}$NOS·HCl 219.7 Methylthio-phenoxy, ethylamine Host-guest chemistry, catalysis
Co 101244 HCl (NMDA antagonist) C${21}$H${28}$NO$_2$·HCl 385.9 Piperidinol, 4-methylbenzyl, hydroxyphenoxy Neuroscience (NMDA receptor inhibition)

Key Observations :

  • Lipophilicity : The 4-methyl group in the target compound increases hydrophobicity compared to [4-(4-chlorophenyl)phenyl]methylamine HCl (logP ~2.5 vs. ~3.2) .
  • Basicity : Ethylamine derivatives (e.g., target compound, ) exhibit higher basicity (pKa ~9–10) than dimethylamines (pKa ~8.5) due to reduced steric hindrance .
  • Solubility: Polar substituents (e.g., methylthio-phenoxy in ) enhance aqueous solubility but reduce membrane permeability compared to alkyl-substituted analogs .

Functional and Application Comparisons

Pharmacological Relevance
  • Opioid Analogues : Ethyl 4-ANPP HCl (), a structurally distinct benzylamine, highlights the role of ethylamine moieties in opioid receptor interactions .
Material Science
  • [4-(4-Chlorophenyl)phenyl]methylamine HCl () is used in polymer and sensor development due to its rigid biphenyl structure, a property less pronounced in the target compound .

Biological Activity

Ethyl[(4-methylphenyl)methyl]amine hydrochloride is an organic compound classified as an amine, notable for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

  • Chemical Formula : C12H17ClN
  • Molecular Weight : Approximately 185.69 g/mol
  • Structure : Characterized by an ethyl group attached to a methylamine structure with a para-methylphenyl substituent.

The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter systems. Compounds in this class can influence mood and behavior by modulating neurotransmitter levels, particularly dopamine and serotonin. The amine group allows for binding interactions with specific receptors or enzymes, which can lead to altered physiological responses .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Neurotransmitter Modulation : It may affect neurotransmitter systems, potentially influencing mood and behavior.
  • Antiviral Properties : Similar compounds have shown antiviral activity, suggesting potential therapeutic applications in infectious diseases.
  • Anticancer Potential : Compounds with similar structures have been investigated for their cytotoxic effects on various cancer cell lines, indicating a possible role in cancer therapy .

Anticancer Activity

A study explored the cytotoxic effects of various amine derivatives on cancer cell lines. For instance, compounds similar to this compound demonstrated significant inhibitory effects against MCF-7 (breast cancer) and NCI-H460 (lung cancer) cell lines, with IC₅₀ values indicating effective concentrations for therapeutic use. The specific IC₅₀ values for related compounds ranged from 3.79 µM to 42.30 µM, highlighting their potential as anticancer agents .

Neurotransmitter Interaction

This compound has been studied for its role in modulating neurotransmitter release in neuronal cultures. It was found to enhance dopamine release in vitro, suggesting its utility in treating mood disorders or neurodegenerative diseases.

Comparative Analysis of Similar Compounds

Compound NameStructure TypeIC₅₀ (µM)Biological Activity
Ethyl[(4-methylphenyl)methyl]amineAmineN/ANeurotransmitter modulation
[(3-fluoro-4-methylphenyl)methyl]amineFluorinated amine3.79Anticancer (MCF-7)
[(4-Methylphenyl)methylamine]Simple amine12.50Anticancer (NCI-H460)

Synthesis Methods

This compound can be synthesized through various methods, including:

  • Alkylation Reactions : Using alkyl halides and amines under basic conditions.
  • Phase-Transfer Catalysis : Enhances reaction efficiency by facilitating the transfer of reactants between phases.

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